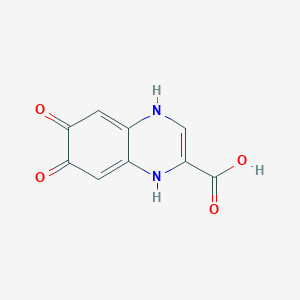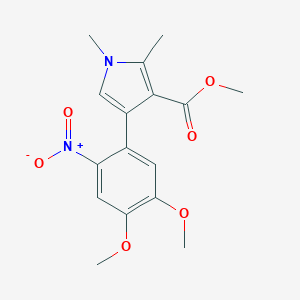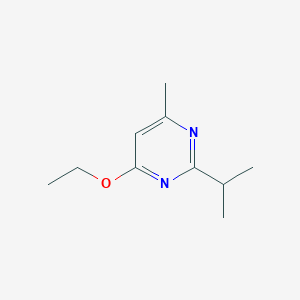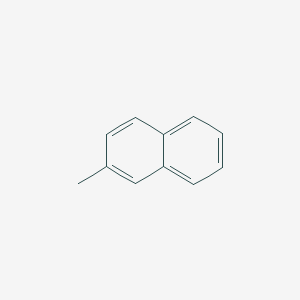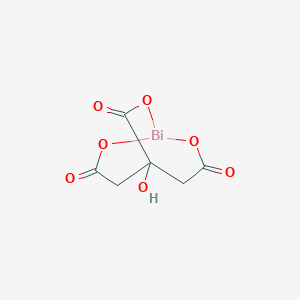
Bismuth citrate
概述
描述
Bismuth citrate: is a chemical compound with the formula BiC₆H₅O₇. It is widely used in various fields, including microbiology, medicine, and industry. This compound is known for its antimicrobial properties and is commonly used in the treatment of gastrointestinal disorders, such as peptic ulcers and Helicobacter pylori infections .
作用机制
Target of Action
Bismuth citrate primarily targets the bacterium Helicobacter pylori , which is known to cause various gastric diseases such as gastritis, peptic ulcerations, and even gastric cancer . This compound also interacts with various proteins and enzymes inside the cells of H. pylori .
Mode of Action
This compound is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms . It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity . Once inside the cells of H. pylori, bismuth may bind to various proteins/enzymes and in turn perturb a variety of biological pathways . It has been reasoned to interfere with the function of the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms .
Biochemical Pathways
This compound can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn 2+ - and Fe 3+ -regulating proteins .
Pharmacokinetics
The pharmacokinetic parameters, including maximum serum concentration (Cmax) and area under the curve concentration–time curve (AUC 0–t and AUC 0–∞), were evaluated via noncompartment analysis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the growth of H. pylori . This is achieved through the disruption of various biological pathways within the bacterium, leading to its inability to function and proliferate effectively .
Action Environment
This compound, as a “green” heavy metal, is used in various industries and can partially resolve the environmental problems related to heavy metal pollution . Therefore, there is a growing interest in developing new bismuth compounds and approaches to overcome this challenge .
生化分析
Biochemical Properties
Bismuth citrate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The cellular uptake, cytotoxicity, and genotoxicity of this compound have been explored in HepG2 cells, human lymphocytes, and erythrocytes .
Cellular Effects
This compound has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions:
Precipitation Method: Bismuth citrate can be synthesized by adding a solution of bismuth nitrate to a solution of ammonium citrate, followed by heating the mixture in a water bath.
Citric Acid Method: Another method involves adding an aqueous citric acid solution to a bismuth nitrate solution with a pH range of 0.1–0.7 at a process temperature of approximately 60°C.
Oxohydroxonitrate Method: High purity this compound can also be synthesized by the interaction of bismuth oxohydroxonitrate with a citric acid solution at pH values of 0.5–0.7 and a temperature of around 60°C.
Industrial Production Methods:
Nitric Acid Dissolution: Metallic bismuth is dissolved in nitric acid to produce bismuth nitrate, which is then reacted with citric acid to form this compound.
Sodium Hydroxide Treatment: Bismuth-containing solutions are treated with sodium hydroxide to form bismuth oxide, which is then reacted with citric acid to produce this compound.
化学反应分析
Types of Reactions:
Oxidation: Bismuth citrate can undergo oxidation reactions, forming various bismuth oxides.
Reduction: It can be reduced to metallic bismuth under certain conditions.
Substitution: this compound can participate in substitution reactions, where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution Reactions: These reactions often involve ligands like ammonia or other organic acids.
Major Products:
Bismuth Oxides: Formed during oxidation reactions.
Metallic Bismuth: Produced during reduction reactions.
Substituted Bismuth Compounds: Formed during substitution reactions.
科学研究应用
Chemistry:
Biology:
Medicine:
- This compound is a key component in antiulcer drugs and is used to treat gastrointestinal disorders .
Industry:
相似化合物的比较
Bismuth subsalicylate: Used in the treatment of gastrointestinal disorders like bismuth citrate.
Bismuth subgallate: Another bismuth compound used for its antimicrobial properties.
Bismuth subcitrate potassium: Used in combination with antibiotics for the treatment of Helicobacter pylori infections.
Uniqueness:
属性
CAS 编号 |
813-93-4 |
|---|---|
分子式 |
C6H8BiO7 |
分子量 |
401.10 g/mol |
IUPAC 名称 |
5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI 键 |
VQPCQWLJWPSVAC-UHFFFAOYSA-N |
SMILES |
C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi] |
Key on ui other cas no. |
813-93-4 |
同义词 |
Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
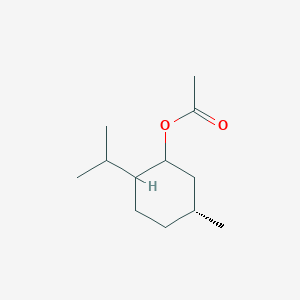
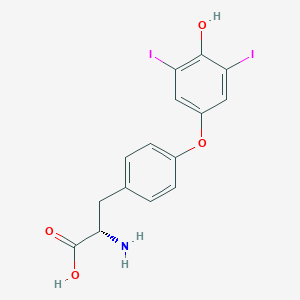
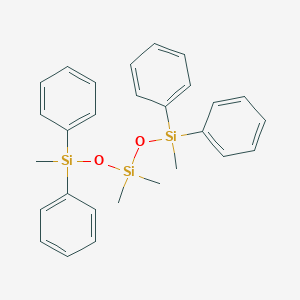
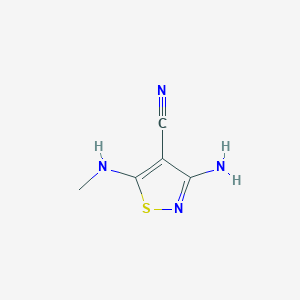
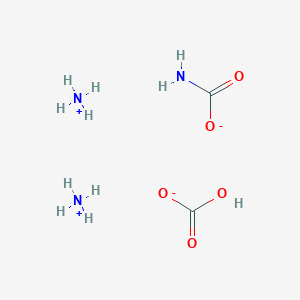

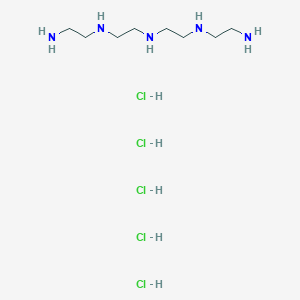
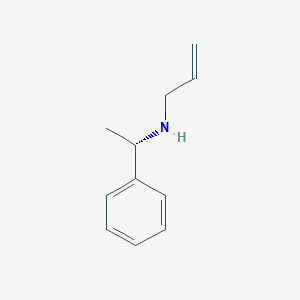
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
